molecular formula C16H16F3NO B565245 (R)-Norfluoxetine-d5 CAS No. 1217648-64-0

(R)-Norfluoxetine-d5

Cat. No. B565245
CAS RN: 1217648-64-0
M. Wt: 300.336
InChI Key: WIQRCHMSJFFONW-HCESTMGSSA-N
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Description

R-Norfluoxetine-d5 is an important research tool used in the field of biochemistry and physiology. It is a labeled version of the antidepressant drug fluoxetine, which is used as a reference compound in many scientific studies. R-Norfluoxetine-d5 is a deuterated derivative of fluoxetine, meaning that it contains a deuterium atom in place of a hydrogen atom. This modification allows it to be used as an internal standard in a variety of laboratory experiments, providing a reliable reference point for researchers.

Scientific Research Applications

Pharmacodynamics and Mechanisms of Action

  • Fluoxetine, and by extension its metabolites like (R)-Norfluoxetine-d5, acts primarily as a potent and selective serotonin reuptake inhibitor (SSRI), influencing serotoninergic neurotransmission in the central nervous system (CNS). This action makes it applicable in treating conditions such as major depressive disorder, obsessive-compulsive disorder (OCD), and others (Leonard, 1993).
  • The compound has a low affinity for neuronal receptors such as alpha-adrenergic, dopamine D(2), histamine H(1), muscarinic, opioid, and serotonin receptors, as well as ion channel binding sites and other neurotransmitter transporters, ensuring a focused action mechanism (Carter & McCormack, 2009).

Pharmacokinetics

  • Metabolism and elimination of fluoxetine and its metabolites, including this compound, are key factors in their pharmacological profile. Fluoxetine is metabolized in the liver primarily by cytochrome P450 (CYP) 1A2 and 2D6, and its metabolites, which are mainly inactive, are excreted in the urine. This metabolism pathway might influence the pharmacokinetics of this compound as well (Carter & McCormack, 2009).
  • The pharmacokinetics of fluoxetine are dose-proportional over a range, and steady state is typically reached by day 3 of administration. The compound and its metabolites have a long half-life, which is beneficial for maintaining steady-state plasma concentrations during long-term treatment (Benfield, Heel, & Lewis, 1986).

Therapeutic Applications and Efficacy

  • Fluoxetine, and potentially its metabolites, have been effective in treating a range of conditions due to their impact on serotoninergic transmission. These conditions include major depressive disorder, OCD, and anxiety disorders. The compound's efficacy in these areas and its influence on neuroendocrine mechanisms provide a basis for understanding the potential applications of this compound (Leonard, 1993); (Mennigen et al., 2011).

properties

IUPAC Name

(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HCESTMGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724504
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217648-64-0
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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